2-amino-3-(2,3-dichlorophenyl)propanoic Acid
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Overview
Description
2-amino-3-(2,3-dichlorophenyl)propanoic acid (also known as BAC or baclofen) is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is widely used in scientific research to study the function of GABA receptors in the central nervous system.
Mechanism of Action
BAC acts as a GABA-B receptor agonist, which means that it binds to and activates GABA-B receptors in the central nervous system. GABA-B receptors are metabotropic receptors that are coupled to G-proteins and are involved in the regulation of neuronal excitability. Activation of GABA-B receptors by BAC leads to the inhibition of neurotransmitter release and the hyperpolarization of neurons, resulting in the suppression of neuronal activity.
Biochemical and Physiological Effects:
BAC has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters such as glutamate, dopamine, and noradrenaline, and to increase the release of GABA. BAC has also been shown to have anxiolytic, sedative, and muscle relaxant properties, and has been used clinically to treat spasticity and muscle spasms.
Advantages and Limitations for Lab Experiments
One of the advantages of using BAC in lab experiments is its high potency and selectivity for GABA-B receptors. This makes it a useful tool for investigating the specific role of GABA-B receptors in various physiological processes. However, one limitation of using BAC is its short half-life, which can make it difficult to maintain a stable concentration of the compound over long periods of time.
Future Directions
There are several future directions for research involving BAC. One area of interest is the role of GABA-B receptors in the regulation of synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic applications of BAC in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, research is needed to investigate the long-term effects of BAC on neuronal function and the potential for tolerance or dependence to develop with chronic use.
Conclusion:
In conclusion, BAC is a useful tool for investigating the function of GABA-B receptors in the central nervous system. Its high potency and selectivity make it a valuable compound for studying the specific role of GABA-B receptors in various physiological processes. However, its short half-life and potential for side effects must be taken into consideration when using it in lab experiments. Future research involving BAC will continue to expand our understanding of the role of GABA-B receptors in the central nervous system and may lead to the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of BAC involves the reaction between 2,3-dichlorophenylacetonitrile and glycine in the presence of sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BAC as a white crystalline powder. The purity of the synthesized compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
BAC is widely used in scientific research to study the function of GABA receptors in the central nervous system. It is commonly used in electrophysiological experiments to investigate the effects of GABA agonists on neuronal activity. BAC has also been used in animal models to study the role of GABA receptors in various physiological processes, such as sleep, anxiety, and addiction.
properties
IUPAC Name |
2-amino-3-(2,3-dichlorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAAIHKUHFKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110300-04-4 |
Source
|
Record name | 2,3-Dichlorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110300-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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